4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Overview
Description
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyrrolopyridine core with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines (for nucleophilic substitution), oxidizing agents (for oxidation reactions), and palladium catalysts (for coupling reactions). Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, which are valuable intermediates in pharmaceutical synthesis, and various coupled products used in material science .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for biological pathways. The sulfonyl chloride group can be used to modify biomolecules, aiding in the study of protein function and interactions .
Medicine
In medicine, compounds derived from 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with amino and thiol groups in proteins and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group, which alters its electronic properties and reactivity.
4-chloro-1H-pyrrolo[3,2-c]pyridine: A positional isomer with different reactivity due to the altered position of the nitrogen atom.
Uniqueness
The presence of both a chlorine atom and a sulfonyl chloride group in 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride makes it uniquely reactive and versatile in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHMJICOVYYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-89-6 | |
Record name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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